2,3-Dichloromaleic acid
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
608-42-4 |
|---|---|
Molecular Formula |
C4H2Cl2O4 |
Molecular Weight |
184.96 g/mol |
IUPAC Name |
(Z)-2,3-dichlorobut-2-enedioic acid |
InChI |
InChI=1S/C4H2Cl2O4/c5-1(3(7)8)2(6)4(9)10/h(H,7,8)(H,9,10)/b2-1- |
InChI Key |
PNNFEYPWPCDLOC-UPHRSURJSA-N |
SMILES |
C(=C(C(=O)O)Cl)(C(=O)O)Cl |
Isomeric SMILES |
C(=C(\C(=O)O)/Cl)(\C(=O)O)/Cl |
Canonical SMILES |
C(=C(C(=O)O)Cl)(C(=O)O)Cl |
Synonyms |
(Z)-isomer of dichloromaleic acid 2,3-dichloro-2-butenedioic acid, (Z)-isomer DCMA dichloromaleic acid dichloromaleic acid, Z-isome |
Origin of Product |
United States |
Synthetic Methodologies and Pathways for 2,3 Dichloromaleic Acid and Its Anhydride
Direct Synthesis Routes to 2,3-Dichloromaleic Acid
Direct synthesis of this compound can be achieved through several methods, primarily involving the oxidation of specific precursors or the chlorination of maleic acid analogues.
A significant pathway for the synthesis of this compound involves the oxidation of mucochloric acid ((2Z)-2,3-dichloro-4-oxobut-2-enoic acid). google.comgoogle.com Historically, this oxidation was performed using fuming nitric acid, which, while providing excellent yields, required a lengthy reaction time of up to a week at room temperature, making it unsuitable for large-scale commercial production. google.com
More recent and commercially viable methods utilize aqueous nitric acid at elevated temperatures. google.com The process involves reacting mucochloric acid with 20-70% nitric acid at temperatures between 80-105°C. google.com This method allows for a much faster reaction, typically completed within 2-5 hours. google.com An important aspect of this process is the recycling of evolved nitrogen oxides, which improves the economy of the reaction. google.com After the reaction, water and any unreacted nitric acid are separated from the resulting this compound. google.com
Another approach involves the oxidation of mucochloric acid using hydrogen peroxide as a clean oxidant, with selenium dioxide or tin anhydride (B1165640) acting as a catalyst. google.com This reaction is typically carried out at 60-70°C for 6 to 24 hours. google.com The use of hydrogen peroxide is advantageous as its only byproduct is water, which aligns with the principles of green chemistry. google.com
Table 1: Comparison of Oxidation Methods for Mucochloric Acid
| Oxidizing Agent | Catalyst | Temperature | Reaction Time | Yield | Notes |
| Fuming Nitric Acid | None | Room Temperature | 1 week | Excellent | Slow, not commercially viable. google.com |
| Aqueous Nitric Acid (20-70%) | None | 80-105°C | 2-5 hours | High | Commercially feasible, involves recycling of nitrogen oxides. google.com |
| Hydrogen Peroxide (20-50%) | Selenium dioxide / Tin anhydride | 60-70°C | 6-24 hours | 90-92% (of anhydride) | Environmentally friendly, clean production. google.com |
The chlorination of maleic acid analogues is another route to this compound. For instance, chloromaleic acid can be produced from tartaric acid. rsc.org While direct chlorination of maleic acid itself is a possibility, the more common approach involves the chlorination of maleic anhydride to produce dichloromaleic anhydride, which is then hydrolyzed to the acid. google.com
Oxidation of Dichlorobutenedioic Precursors
Preparation of 2,3-Dichloromaleic Anhydride as a Precursor
2,3-Dichloromaleic anhydride is a stable and versatile precursor that can be readily converted to this compound by hydrolysis. Its synthesis is often more direct and efficient than the direct synthesis of the acid.
Similar to the synthesis of the acid, 2,3-dichloromaleic anhydride can be prepared by the oxidation of dichloromalealdehydic acid (mucochloric acid). google.comnih.gov A method has been developed where mucochloric acid is oxidized with aqueous hydrogen peroxide using selenium dioxide as a catalyst. google.com The reaction is performed at 60-70°C for 6-24 hours. google.com This initial step produces this compound, which is then dehydrated in the same reaction vessel to yield the anhydride. google.com
The dehydration of this compound is a straightforward method to produce the anhydride. google.com This is typically achieved by heating the acid. google.com In a one-pot synthesis starting from mucochloric acid, after the initial oxidation to this compound, toluene (B28343) is added, and water is removed azeotropically by boiling at 110°C. google.com Subsequently, acetic anhydride is added, and the mixture is heated to 120°C for 2-4 hours to complete the dehydration to 2,3-dichloromaleic anhydride. google.com
The direct catalytic chlorination of maleic anhydride is a significant industrial route to 2,3-dichloromaleic anhydride. google.com This process typically employs a catalyst, such as iron powder or ferric chloride. google.com However, conventional methods can lead to the formation of over-chlorinated byproducts like tetrachlorosuccinic anhydride, resulting in lower yields of the desired product (around 50%). google.com
An improved method utilizes an activated ferric chloride catalyst, which is prepared by pre-reacting anhydrous ferric chloride with dichloromaleic anhydride. google.com This activated catalyst directs the reaction towards the formation of dichloromaleic anhydride, achieving significantly higher yields of 80-90%. google.com The chlorination is generally carried out at temperatures around 200-225°C under reflux. google.com
Another catalytic system involves the reaction of acetylenedicarboxylic acid with thionyl chloride in the presence of dimethylformamide (DMF), which surprisingly yields dichloromaleic anhydride. acs.org
Table 2: Catalytic Chlorination of Maleic Anhydride
| Catalyst | Reaction Temperature | Yield of Dichloromaleic Anhydride | Key Features |
| Iron powder or Ferric chloride | High | ~50% | Prone to over-chlorination. google.com |
| Activated Ferric Chloride | ~200-225°C | 80-90% | High selectivity, minimizes byproducts. google.com |
| Thionyl chloride / DMF | 40°C | 63% | Reaction with acetylenedicarboxylic acid. acs.org |
Chemical Reactivity and Transformation Mechanisms of 2,3 Dichloromaleic Acid
Reactions Involving the Carbon-Carbon Double Bond System
The electron-deficient nature of the double bond in 2,3-dichloromaleic acid and its derivatives, such as 2,3-dichloromaleic anhydride (B1165640), makes it a potent dienophile in cycloaddition reactions.
Diels-Alder Cycloaddition Reactions
The Diels-Alder reaction is a powerful tool for forming six-membered rings. wikipedia.org 2,3-Dichloromaleic anhydride, a derivative of this compound, readily participates in these reactions with various dienes. For instance, it has been used in reactions with 2H-thiopyrans. When a mixture of 3,6-disubstituted and 4,6-disubstituted 2H-thiopyrans was heated with a catalytic amount of 2,3-dichloromaleic anhydride, it facilitated a Diels-Alder reaction. cdnsciencepub.com Similarly, N-substituted imides of this compound undergo diene condensation with cyclopentadiene (B3395910) and 1,3-cyclohexadiene. researchgate.netresearchgate.net
The reactivity of the dienophile is influenced by electron-withdrawing groups. kpfu.ru 2,3-Dichloromaleic anhydride has been chosen as a dienophile in the functionalization of organic semiconductor crystals due to its reactivity. rsc.org The reaction of a tetracene-based organic semiconductor with 2,3-dichloromaleic anhydride demonstrated a successful Diels-Alder cycloaddition. rsc.org Esters of this compound have also been utilized in intramolecular Diels-Alder reactions. acs.orgcdnsciencepub.com
A study on the intramolecular Diels-Alder reaction of amido trienes generated in situ from amino dienes and dichloromaleic anhydride yielded highly functionalized 8-azabicyclo[4.3.0]non-2-en-7-ones. soton.ac.uk
Friedel-Crafts Condensations and Cycloacylation
Friedel-Crafts reactions are a set of reactions used to attach substituents to aromatic rings via electrophilic aromatic substitution. wikipedia.org 2,3-Dichloromaleic anhydride can undergo Friedel-Crafts-type condensation reactions. For example, it is used in the synthesis of polyhydroxylated naphthoquinones. researchgate.net The condensation of hydroquinone (B1673460) ethers with an excess of dichloromaleic anhydride has been shown to produce high yields of dihalonaphthazarins. cdnsciencepub.comcdnsciencepub.com
Specifically, 2,3-dichloro-5,8-dihydroxy-1,4-naphthoquinone (B79779) can be synthesized by the cycloacylation of 1,4-dimethoxybenzene (B90301) with dichloromaleic anhydride. researchgate.net This reaction is a key step in the synthesis of various spinochrome D derivatives. researchgate.net The reaction generally proceeds in a molten mixture of aluminum chloride and sodium chloride, which acts as a Lewis acid catalyst. cdnsciencepub.com The use of an excess of dichloromaleic anhydride can significantly increase the yield of the desired product. cdnsciencepub.com
Table 1: Examples of Friedel-Crafts Reactions with 2,3-Dichloromaleic Anhydride
| Reactant 1 | Reactant 2 | Product | Reference |
|---|---|---|---|
| 1,4-Dimethoxybenzene | 2,3-Dichloromaleic anhydride | 2,3-Dichloro-5,8-dihydroxy-1,4-naphthoquinone | researchgate.net |
| Hydroquinone ethers | 2,3-Dichloromaleic anhydride | Dihalonaphthazarins | cdnsciencepub.comcdnsciencepub.com |
Reactivity of Carboxylic Acid Moieties
The carboxylic acid groups of this compound are key to its reactivity, allowing for the formation of various derivatives.
Formation of Amides and Imides
This compound and its anhydride can be converted into amides and imides through reactions with amines. libretexts.org The direct reaction of a carboxylic acid with an amine to form an amide can be challenging and often requires activation of the carboxylic acid. youtube.comchemistrysteps.com A common method involves the use of coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC). chemistrysteps.com
The formation of N-substituted imides of this compound is a well-established process. azjm.org For example, N-(4-fluorophenyl)-2,3-dichloromaleimide is prepared by reacting this compound, its anhydride, or esters with 4-fluoroaniline. google.com This reaction can be carried out in an aqueous medium or an organic solvent. google.com The reaction proceeds through the formation of an intermediate N-(4-fluorophenyl)-2,3-dichloromaleamic acid, which then undergoes dehydrative cyclization. google.com
Similarly, dichloromaleic acid N-[2-(4-chlorophenyl)-3-methylbutyl]imide can be synthesized by stirring dichloromaleic anhydride with 2-(4-chlorophenyl)-3-methylbutylamine in glacial acetic acid. prepchem.com The reaction of 2,3-dichloromaleic anhydride with 2,3-diamino-1,4-naphthoquinone has also been studied. semanticscholar.org Furthermore, N-substituted 2,3-dichloromaleimides can be synthesized from primary aromatic amines and dichloromaleic anhydride. azjm.org
The reactivity of 2,3-dichloromaleimides with amines has been explored, where one of the chlorine atoms is displaced to form a 2-amino-3-chloromaleimide, which exhibits fluorescence. jst.go.jp
Table 2: Synthesis of Amides and Imides from this compound Derivatives
| Reactant 1 | Reactant 2 | Product | Reaction Conditions | Reference |
|---|---|---|---|---|
| This compound | 4-Fluoroaniline | N-(4-fluorophenyl)-2,3-dichloromaleimide | Aqueous medium, reflux | google.com |
| Dichloromaleic anhydride | 2-(4-Chlorophenyl)-3-methylbutylamine | Dichloromaleic acid N-[2-(4-chlorophenyl)-3-methylbutyl]imide | Glacial acetic acid, 120°C | prepchem.com |
| 2,3-Dichloromaleic anhydride | Propargyl amine | Intermediate for maleimide (B117702) triazole hybrids | - | researchgate.net |
Esterification Reactions and Anhydride Formation
This compound can be esterified to form its corresponding esters. These esters can be prepared by reacting the acid or its anhydride with an alcohol. google.com For instance, esters of this compound are readily prepared by reacting dichloromaleic acid or its anhydride with a lower alcohol. google.com The esterification of dichloromaleic anhydride with ethyl alcohol in the presence of zeolite catalysts has been studied, and the reaction kinetics can be described by homogeneous acid catalysis. ppor.az
2,3-Dichloromaleic anhydride is a crucial intermediate and can be prepared from this compound through dehydration. google.com One method involves oxidizing dichloromalealdehydic acid (mucochloric acid) with aqueous hydrogen peroxide to form this compound, which is then dehydrated using acetic anhydride. google.com Another method describes the preparation of dichloromaleic acid by reacting mucochloric acid with aqueous nitric acid, followed by dehydration to the anhydride. google.com The direct chlorination of maleic anhydride in the presence of a ferric chloride catalyst is also a known method for producing 2,3-dichloromaleic anhydride. google.com
Halogen Atom Reactivity and Substitution
The chlorine atoms in this compound and its derivatives are susceptible to nucleophilic substitution. guidechem.com This reactivity allows for the introduction of various functional groups. A review of the literature discusses the displacement of chlorine atoms from dichloromaleimide compounds through nucleophilic substitution reactions. researchgate.net
For example, the chlorine atoms on 2,3-dichloro-5,8-dihydroxy-1,4-naphthoquinone can be substituted by nucleophiles like amines and thiols under basic conditions. In the synthesis of maleimide triazole hybrid compounds, a key step involves the displacement of a chlorine atom from a dichloromaleimide derivative with an arylamine. researchgate.net
The reaction of N-substituted 2,3-dichloromaleimides with sodium sulfide (B99878) or thiourea (B124793) leads to the disubstitution of the chlorine atoms, forming new compounds containing a 1,4-dithiintetracarboxydiimide structure. researchgate.net Furthermore, mucochloric acid, which is 2,3-dichloro-4-oxo-2-butenoic acid, can react with various nucleophiles. nih.gov Depending on the reaction conditions, substitution can occur at different carbon atoms of the furanone ring structure of mucochloric acid. nih.gov
Table 3: Chemical Compounds Mentioned
| Compound Name |
|---|
| 1,3-Cyclohexadiene |
| 1,4-Dimethoxybenzene |
| 2,3-Diamino-1,4-naphthoquinone |
| 2,3-Dichloro-5,8-dihydroxy-1,4-naphthoquinone |
| This compound |
| 2,3-Dichloromaleic anhydride |
| 2-(4-Chlorophenyl)-3-methylbutylamine |
| 2H-Thiopyrans |
| 4-Fluoroaniline |
| Acetic anhydride |
| Aluminum chloride |
| Cyclopentadiene |
| Dichloromaleic acid N-[2-(4-chlorophenyl)-3-methylbutyl]imide |
| Dicyclohexylcarbodiimide (DCC) |
| Ethyl alcohol |
| Glacial acetic acid |
| Hydrogen peroxide |
| Maleic anhydride |
| Mucochloric acid (Dichloromalealdehydic acid) |
| N-(4-Fluorophenyl)-2,3-dichloromaleimide |
| N-(4-Fluorophenyl)-2,3-dichloromaleamic acid |
| Nitric acid |
| Propargyl amine |
| Sodium chloride |
| Sodium sulfide |
| Tetracene |
| Thiourea |
Oxidative and Reductive Transformations of this compound
This compound is a halogenated organic compound that participates in various oxidative and reductive transformation processes. Its reactivity is significantly influenced by the presence of two chlorine atoms and two carboxylic acid groups attached to a carbon-carbon double bond. These functional groups make the molecule susceptible to attack by reactive oxygen species and influence its behavior under photochemical conditions. The compound is often identified as an intermediate or final product in the degradation of more complex chlorinated molecules, such as pesticides and industrial chemicals. researchgate.netcdc.gov
Formation in Hydroxyl Radical-Dependent Processes
This compound is a notable product formed during the oxidative degradation of certain chlorinated aromatic compounds through mechanisms involving hydroxyl radicals (•OH). pnas.orgresearchgate.net
One significant pathway involves the reaction of tetrachloro-1,4-benzoquinone (TCBQ), a carcinogenic metabolite of the wood preservative pentachlorophenol (B1679276) (PCP), with hydrogen peroxide (H₂O₂). pnas.orgresearchgate.netsciengine.com This reaction is characterized by a unique two-step production of chemiluminescence, which is directly correlated with a two-step generation of hydroxyl radicals. pnas.org In this process, the quinone ring of TCBQ is opened, leading to the formation of this compound as a major product, alongside carbon dioxide. pnas.orgresearchgate.netsciengine.com While other products like 2,5-dichloro-3,6-dihydroxy-1,4-benzoquinone are also formed, the identification of this compound highlights a significant H₂O₂-dependent decomposition pathway for halogenated quinones. pnas.org The reaction's dependence on •OH is confirmed by its significant inhibition in the presence of known hydroxyl radical scavengers like dimethyl sulfoxide (B87167) (DMSO), formate, and ethanol. pnas.org
Furthermore, this compound is a recognized degradation product during the broader oxidative breakdown of PCP and tetrachlorobenzo-1,2-quinone in aqueous environments where hydroxyl radicals are the active oxidative species. researchgate.netnih.gov The formation of this dicarboxylic acid represents a key step in the mineralization of these complex pollutants.
The oxidation of this compound itself has also been studied. For instance, its reaction with permanganate (B83412) in the presence of pyrophosphate results in the formation of a stable pyrophosphatomanganese(III) complex, indicating that the acid can undergo further oxidative transformations. nitrkl.ac.in
Photochemical Degradation Pathways
This compound is frequently identified as a key intermediate in the photochemical degradation of chlorinated phenols, particularly pentachlorophenol (PCP). researchgate.netcdc.govwho.int When aqueous solutions of PCP are exposed to sunlight or laboratory ultraviolet light, the compound undergoes rapid degradation, a process that is notably faster under neutral or alkaline conditions (pH 7.3) compared to acidic conditions (pH 3.3). researchgate.netwho.int
The proposed photolysis pathway involves an initial photo-nucleophilic substitution where chlorine atoms on the PCP ring are replaced by hydroxyl groups. who.int This leads to the formation of intermediates such as tetrachlorocatechol, tetrachlororesorcinol, and tetrachlorohydroquinone. researchgate.net These intermediates are subsequently oxidized, leading to the cleavage of the aromatic ring and the formation of this compound as a major non-aromatic fragment. researchgate.netwho.int
While it is a product of photolysis, this compound itself is subject to further photochemical decomposition. researchgate.netcdc.gov However, its rate of photolysis is slower than that of its parent compound, PCP. cdc.gov The ultimate photodegradation of this compound leads to the formation of simpler, non-toxic end products, including carbon dioxide and chloride ions, representing a complete mineralization of the original pollutant. researchgate.netcdc.gov
The ozonolysis of this compound has also been investigated. The reaction with ozone is significantly slower compared to its non-chlorinated analog, maleic acid, demonstrating the influence of the electron-withdrawing chlorine substituents. tandfonline.com The table below presents the rate constants for the reaction of ozone with various unsaturated acids, illustrating this effect.
| Compound | pH | Rate Constant k (M⁻¹s⁻¹) |
|---|---|---|
| Maleic acid | 1.0 | 1.0 x 10³ |
| Maleate (monoanion) | 4.0 | 1.0 x 10⁵ |
| Maleate (dianion) | 8.0 | 3.2 x 10⁵ |
| Dichloromaleic acid | 3.3 | 4.3 x 10² |
| Acrylic acid | 2.0 | 2.1 x 10⁴ |
| Fumaric acid | 1.0 | 8.0 x 10³ |
Data sourced from Leitzke and von Sonntag (2004). tandfonline.com
Derivatives and Analogues of 2,3 Dichloromaleic Acid
2,3-Dichloromaleic Anhydride (B1165640): A Primary Synthetic Intermediate
2,3-Dichloromaleic anhydride is a key intermediate derived from 2,3-dichloromaleic acid. google.com It is a white to yellow crystalline solid and serves as a fundamental building block in organic synthesis. thermofisher.comtcichemicals.com
Synthesis: One method for preparing 2,3-dichloromaleic anhydride involves the dehydration of this compound. google.com This can be achieved by heating the acid with a dehydrating agent like acetic anhydride. google.com Another route involves the chlorination of maleic anhydride with thionyl chloride in the presence of a pyridine (B92270) catalyst. google.com Furthermore, the oxidation of mucochloric acid can also yield 2,3-dichloromaleic anhydride. google.commdpi.com For instance, oxidation with hydrogen peroxide catalyzed by selenium dioxide, followed by dehydration, is a documented method. google.com
Reactivity and Applications: The anhydride is highly reactive and participates in various reactions. guidechem.com It is particularly susceptible to nucleophilic attack, making it a valuable reagent for introducing the dichloromaleoyl group into other molecules. guidechem.com It readily reacts with amines, alcohols, and other nucleophiles to form a wide range of derivatives. guidechem.comnih.gov
A significant application of 2,3-dichloromaleic anhydride is in the synthesis of naphthoquinones through Friedel-Crafts reactions. cdnsciencepub.comresearchgate.net For example, its condensation with 1,4-dimethoxybenzene (B90301) in the presence of aluminum chloride and sodium chloride yields 2,3-dichloro-5,8-dihydroxy-1,4-naphthoquinone (B79779). nih.govcdnsciencepub.com It is also used in intramolecular Diels-Alder reactions to create complex bicyclic and tricyclic lactones. rsc.org Additionally, it serves as a precursor for synthesizing N-substituted maleimides and chalcone-imide derivatives. medcraveonline.comekb.eg
| Property/Parameter | Description | Reference |
|---|---|---|
| IUPAC Name | 3,4-dichlorofuran-2,5-dione | nih.gov |
| Molecular Formula | C4Cl2O3 | nih.gov |
| Appearance | White to yellow crystalline powder or solid | thermofisher.comtcichemicals.com |
| Synthesis Methods | Dehydration of this compound | google.com |
| Chlorination of maleic anhydride | google.com | |
| Oxidation of mucochloric acid | google.commdpi.com | |
| Key Reactions | Nucleophilic substitution | guidechem.com |
| Friedel-Crafts acylation | cdnsciencepub.comresearchgate.net | |
| Diels-Alder reaction | rsc.org |
Dichloromaleic Acid Diamide (B1670390) Derivatives
Dichloromaleic acid can be converted into its corresponding diamide derivatives. These compounds are synthesized by reacting 2,3-dichloromaleic anhydride or its corresponding acid chloride with amines. The resulting diamides possess a core structure featuring two amide groups attached to the dichlorinated four-carbon backbone. Research into these derivatives often explores their potential as building blocks for more complex molecules, including polymers and biologically active compounds. For example, bismaleamic acids can be synthesized and subsequently cyclodehydrated to form polyimides. researchgate.net
N-Substituted Maleimide (B117702) Derivatives
N-substituted maleimides derived from this compound are a significant class of compounds with a wide range of applications. scinito.aisemanticscholar.org
Synthesis: The synthesis typically involves a two-step process. First, 2,3-dichloromaleic anhydride is reacted with a primary amine to form an N-substituted maleamic acid. tandfonline.com This intermediate is then cyclized, often by heating with acetic anhydride and a catalyst like sodium acetate, to yield the N-substituted 3,4-dichloromaleimide. tandfonline.comresearchgate.net Microwave-assisted synthesis has also been shown to be an efficient method for producing these compounds, significantly reducing reaction times. medcraveonline.com
Research Findings: N-substituted dichloromaleimides are reactive compounds that can undergo further transformations. scinito.ai The chlorine atoms can be displaced by nucleophiles, allowing for the creation of a diverse library of derivatives. otavachemicals.com Research has shown that these compounds can serve as precursors for fused heterocyclic systems like pyrroloquinoxalines. scinito.ai Chalcone-imide derivatives based on dichloromaleimides have also been synthesized and studied. ekb.eg
| Reactants | Reaction Conditions | Product | Reference |
|---|---|---|---|
| 2,3-Dichloromaleic anhydride, Aniline | Ethanol or Acetic Acid, Microwave heating | 3,4-dichloro-1-phenyl-1H-pyrrole-2,5-dione | medcraveonline.com |
| 2,3-Dichloromaleic anhydride, Primary amine | Formation of maleamic acid, then cyclization with acetic anhydride | N-substituted 3,4-dichloromaleimide | tandfonline.comresearchgate.net |
| 1-(4-acetylphenyl)-3,4-dichloro-1H-pyrrole-2,5-dione, Substituted aldehydes | - | Chalcone-imide derivatives | ekb.eg |
Heterocyclic Derivatives (e.g., Pyridazines, Triazines)
The dichloromaleic acid framework is a valuable scaffold for the synthesis of various heterocyclic compounds, notably pyridazines and triazines. chemmethod.comchemmethod.com These nitrogen-containing heterocycles are of great interest due to their presence in many biologically active molecules. chemmethod.comorganic-chemistry.orgnih.gov
Synthesis of Pyridazines: Pyridazine (B1198779) derivatives can be synthesized from hydrazide derivatives which, in turn, can be prepared from compounds related to this compound. For instance, reacting a hydrazide derivative with an anhydride can lead to the formation of a pyridazine ring. chemmethod.com
Synthesis of Triazines: 1,2,4-Triazine derivatives can also be synthesized from precursors derived from dichloromaleic acid chemistry. A common route involves the reaction of a hydrazide with isocyanates or isothiocyanates, followed by cyclization. chemmethod.comchemmethod.com For example, a hydrazide can be reacted with phenyl isothiocyanate, and the resulting thiosemicarbazide (B42300) can be cyclized under basic conditions to form a triazine ring. Another method involves reacting a hydrazide with carbon disulfide in the presence of a base to form a potassium salt, which can then be reacted with hydrazine (B178648) hydrate (B1144303) to yield a triazine derivative. chemmethod.comchemmethod.com
Naphthoquinone Derivatives
Naphthoquinones are a class of organic compounds with significant biological and chemical interest. 2,3-Dichloromaleic anhydride is a key starting material for the synthesis of certain substituted naphthoquinones. researchgate.netmdpi.com
Synthesis: The primary method for synthesizing dichlorinated naphthoquinones from 2,3-dichloromaleic anhydride is the Friedel-Crafts cycloaddition reaction. researchgate.netmdpi.com This typically involves the condensation of the anhydride with a substituted benzene (B151609) derivative, such as 1,4-dimethoxybenzene, in a molten mixture of aluminum chloride and sodium chloride. nih.govcdnsciencepub.com This reaction leads to the formation of 2,3-dichloro-5,8-dihydroxy-1,4-naphthoquinone. nih.gov The yield of this reaction can be significantly increased by using an excess of the dichloromaleic anhydride. cdnsciencepub.com
Reactivity: The chlorine atoms on the resulting 2,3-dichloronaphthoquinone ring are highly reactive and susceptible to nucleophilic substitution. nih.gov This reactivity allows for the synthesis of a wide array of derivatives by reacting the dichloronaphthoquinone with various nucleophiles, such as amines. nih.gov This chemical versatility makes these compounds valuable intermediates for creating new molecules with tailored properties.
Relationship with Mucochloric Acid (2,3-Dichloromaleic Aldehyde Acid)
Mucochloric acid, systematically known as (2Z)-2,3-dichloro-4-oxobut-2-enoic acid, is chemically also referred to as 2,3-dichloromaleic aldehyde acid. nih.govsigmaaldrich.comchemeo.com This nomenclature highlights its structural relationship to this compound, as it contains both a carboxylic acid group and an aldehyde group.
Spectroscopic and Structural Characterization Techniques in Advanced Research
X-ray Diffraction Analysis for Solid-State Structures and Intermolecular Interactions
In the solid state, molecules like 2,3-Dichloromaleic acid and its anhydride (B1165640) are held together by a network of non-covalent interactions. nih.gov Studies on related substituted maleic anhydrides show that intermolecular forces are often dominated by electrostatic attractions between carbonyl groups of adjacent molecules. nih.govresearchgate.net These carbonyl-carbonyl interactions, along with other potential forces like hydrogen bonding (in the case of the acid) and van der Waals forces, dictate the crystal packing. nih.govnih.gov The analysis of these interactions is crucial for crystal engineering, where the goal is to design solids with specific physical properties. nih.gov
While a specific crystal structure determination for this compound was not found in the search results, analysis of its precursor, 2,3-dichloromaleic anhydride, provides insight. The anhydride exists as a crystalline solid, and its structure is available in crystallographic databases. nih.govcymitquimica.com The study of similar molecules, like 2,3-dimethylmaleic anhydride, shows that close contacts between carbonyl carbon and oxygen atoms of neighboring molecules are common and significantly shorter than the sum of their van der Waals radii, indicating strong electrostatic interactions that create layered structures. nih.govresearchgate.net Theoretical calculations using methods like Density Functional Theory (DFT) can complement experimental XRD data to quantify the energies of these intermolecular interactions. mdpi.comcsic.es
Table 1: Representative Crystallographic Data for Related Anhydride Structures This table is illustrative, based on findings for related maleic anhydride derivatives, as specific data for this compound was not available.
| Parameter | 2,3-Dimethylmaleic Anhydride |
|---|---|
| Crystal System | Monoclinic |
| Space Group | P2₁/n |
| Key Intermolecular Interaction | Carbonyl-Carbonyl |
| Interaction Distance (C···O) | 2.9054 Å and 3.0509 Å researchgate.net |
Data sourced from studies on analogous structures to illustrate typical findings. nih.govresearchgate.net
Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure Elucidation (e.g., ¹H, ¹³C, ³¹P)
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the structure of organic molecules in solution. For this compound, ¹H and ¹³C NMR are the most relevant techniques.
¹H NMR: In its pure, anhydrous form, this compound (C₄H₂Cl₂O₄) has two acidic protons on the carboxyl groups. nih.gov The chemical shift of these protons would be highly dependent on the solvent, concentration, and temperature, typically appearing as a broad singlet in the downfield region of the spectrum (>10 ppm). Due to the absence of C-H bonds on the carbon backbone, no other signals would be expected. The hydrated form or its corresponding anhydride would show different spectral features. thermofisher.com
¹³C NMR: The ¹³C NMR spectrum provides more detailed structural information. For this compound, two distinct signals are expected: one for the sp²-hybridized carbons double-bonded to chlorine atoms and another for the carbonyl carbons of the carboxylic acid groups. nih.gov In the case of its precursor, 2,3-dichloromaleic anhydride (C₄Cl₂O₃), the spectrum would show signals for the olefinic carbons and the carbonyl carbons within the anhydride ring. chemicalbook.com The chemical shifts are influenced by the electronegative chlorine atoms and the carbonyl groups. A patent document provides a nuclear magnetic carbon spectrum for 2,3-dichloromaleic anhydride, confirming its successful synthesis. google.com
High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS)
Advanced Spectroscopic Methods for Electronic Transitions and Optical Properties
The investigation of the electronic transitions and optical properties of this compound through advanced spectroscopic methods is not extensively detailed in publicly available scientific literature. The compound is most frequently mentioned as an intermediate or a degradation product in various chemical reactions, where its formation may be monitored by general spectrophotometric techniques. pnas.org For instance, its presence as a major ring-opening product in the reaction between tetrachlorobenzoquinone (TCBQ) and hydrogen peroxide has been identified, with analysis primarily conducted via chromatography and mass spectrometry rather than detailed optical spectroscopy. pnas.org Similarly, it is recognized as a photodecomposition product of pentachlorophenol (B1679276), where its subsequent, slower breakdown is noted.
However, comprehensive studies detailing the intrinsic photophysical properties, such as absorption and emission maxima, molar extinction coefficients, and quantum yields of this compound itself, are scarce. To understand the potential electronic behavior of its core chromophore, it is instructive to examine the well-documented optical properties of its closely related derivatives, particularly 2,3-dichloromaleic anhydride and the various fluorogenic maleimides synthesized from it.
Research into derivatives of 2,3-dichloromaleic anhydride, especially N-substituted dichloromaleimides, reveals a class of compounds with interesting and tunable optical properties. These derivatives are often designed for applications such as fluorescent probes and labels in biological and materials science. jst.go.jpbham.ac.uk
Studies on aminomaleimides derived from 2,3-dichloromaleic anhydride show that the electronic properties are highly sensitive to substitution on the maleimide (B117702) ring. The reaction of an N-substituted dichloromaleimide with an amine displaces a chlorine atom, leading to the formation of a highly fluorescent 2-amino-3-chloromaleimide adduct. jst.go.jp These adducts exhibit significant fluorescence, whereas the precursor dichloromaleimide and the corresponding thiol adducts are weakly or non-fluorescent. This "turn-on" fluorescence mechanism makes them suitable for selective detection of amines. jst.go.jp
The electronic absorption and emission characteristics are governed by π-π* transitions within the conjugated maleimide system. The position of the absorption and emission maxima can be tuned by the nature of the substituents and the polarity of the solvent (solvatochromism). jst.go.jp
Detailed Research Findings on Related Derivatives
While specific data for this compound is not available, detailed spectroscopic data has been reported for fluorogenic probes derived from 2,3-dichloromaleimide. For example, the reaction products of N-Boc-3-(aminomethyl)phenyl-2,3-dichloromaleimide with amines and thiols have been characterized.
The amine adduct (an aminomaleimide) shows a strong absorption band around 375 nm and exhibits significant fluorescence with an emission maximum near 482 nm and a relatively high quantum yield. In contrast, the thiol adduct shows much weaker fluorescence, demonstrating the selectivity of the fluorogenic response. jst.go.jp
The following table summarizes the photophysical properties of representative maleimide derivatives synthesized from a 2,3-dichloromaleic anhydride precursor.
| Compound | Solvent | Absorption Max (λmax, nm) | Molar Extinction Coefficient (ε, M-1cm-1) | Excitation Max (λex, nm) | Emission Max (λem, nm) | Relative Fluorescence Quantum Yield (Φf) | Reference |
|---|---|---|---|---|---|---|---|
| N-substituted 2-amino-3-chloromaleimide (Amine Adduct) | 1,4-Dioxane | 375 | 3400 | 375 | 482 | 0.40 | jst.go.jp |
| N-substituted 2-thio-3-chloromaleimide (Thiol Adduct) | 1,4-Dioxane | 372 | 1501 | 372 | 471 | 0.018 | jst.go.jp |
| 2-Bromo-3-n-butylamino-N-methylmaleimide (Reference Compound) | 1,4-Dioxane | 376 | 3500 | 374 | - | 0.20 | jst.go.jp |
Computational studies, including semi-empirical quantum methods and time-dependent density functional theory (TD-DFT), have also been employed to predict the absorption and emission wavelengths of maleimide derivatives. anu.edu.aursc.org These theoretical calculations help in understanding the structure-property relationships and in the rational design of new fluorescent molecules based on the maleimide scaffold derived from 2,3-dichloromaleic anhydride. anu.edu.au
Computational and Theoretical Chemistry Studies
Density Functional Theory (DFT) Calculations for Electronic and Geometric Structures
Density Functional Theory (DFT) is a prominent quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. jst.go.jprsc.org It is based on proving that the ground-state energy of a system is a unique functional of the electron density, which simplifies the complex many-electron problem. jst.go.jp DFT has become a standard tool in computational chemistry for calculating molecular geometries, electronic properties, and reaction energies. rsc.org
While specific DFT studies detailing the electronic and geometric structure of 2,3-dichloromaleic acid are not widely available, data for its anhydride (B1165640) and related compounds are. For instance, DFT calculations were conducted on 2,3-dichloromaleic anhydride to confirm the existence of halogen bonds (HaBs), a key intermolecular interaction in its crystal structure. mdpi.comresearchgate.net Computational modeling of 2,3-dimethylmaleic anhydride using DFT with the B3LYP functional has also been performed to understand its molecular structure and intermolecular interactions. researchgate.netiucr.org These studies show that substituents on the maleic anhydride core significantly influence the electronic distribution and geometry. iucr.org
Computed properties for this compound and its anhydride are available from public databases, which rely on computational methods for their generation.
| Property | This compound | 2,3-Dichloromaleic Anhydride |
|---|---|---|
| Molecular Formula | C₄H₂Cl₂O₄ nih.gov | C₄Cl₂O₃ nih.gov |
| Molecular Weight | 184.96 g/mol nih.gov | 166.94 g/mol nih.gov |
| Topological Polar Surface Area | 74.6 Ų nih.gov | 43.4 Ų nih.gov |
| XLogP3-AA | 1.2 nih.gov | 1.5 nih.gov |
| Hydrogen Bond Donor Count | 2 nih.gov | 0 nih.gov |
| Hydrogen Bond Acceptor Count | 4 nih.gov | 3 nih.gov |
Analysis of Intermolecular Interactions and Crystal Packing Motifs
The study of intermolecular interactions is crucial for understanding how molecules assemble in the solid state, which in turn dictates their physical properties. Computational methods are essential for analyzing these non-covalent interactions and predicting crystal packing arrangements. numberanalytics.comnih.gov
Hirshfeld Surface Analysis: This technique is a powerful tool for visualizing and quantifying intermolecular interactions within a crystal lattice. chemprob.orgnih.gov It maps properties onto a surface defined by the region where a molecule's electron density dominates over the sum of all other molecules' densities in the crystal. For related dichlorodiazadiene derivatives, Hirshfeld surface analysis has shown that Cl···H/H···Cl, H···H, and C···H/H···C contacts are the most significant contributors to crystal packing. chemprob.org In other complex organic salts, O···H/H···O interactions were found to be the main contributor. mdpi.com
Interaction Analysis in Analogues: In the absence of a crystal structure for this compound, studies on its anhydride provide critical insights. DFT calculations and analysis of the crystal structure of 2,3-dichloromaleic anhydride (CCDC code LIZCOM) have identified key intermolecular contacts. mdpi.comresearchgate.net These include C–Cl···O halogen bonds, which are crucial interactions despite the distances being comparable to or slightly higher than the sum of the van der Waals radii. mdpi.comresearchgate.net Research on other substituted maleic anhydrides, like 2,3-dimethylmaleic anhydride, has revealed that carbonyl-carbonyl interactions, driven by electrostatics, are persistent and dominant packing motifs. researchgate.netnih.gov
For carboxylic acids, hydrogen bonding is a primary directional force. In a complex of the related 1,2-dichloromaleic acid with a proton sponge, charge-density analysis revealed details of the O···H···O hydrogen bond in the acid anion. acs.org This underscores the importance of strong hydrogen bonds in the crystal packing of dichloromaleic acid isomers.
The table below summarizes geometric parameters for halogen bonds found in the crystal structure of 2,3-dichloromaleic anhydride's analogue, tetrachlorophthalic anhydride (TCPA), which showcases the types of interactions that could be expected.
| Interaction Type | Donor-Acceptor | Distance (Å) | Angle (°) | Reference |
|---|---|---|---|---|
| Halogen Bond (C-X···O) | C-Cl···O(acyl) | 3.0373 | ~177.6 | mdpi.com |
| Halogen Bond (C-X···O) | C-Cl···O(anhydride) | 3.0972 | ~155.2 | mdpi.com |
| Halogen Bond (C-X···X) | C-Cl···Cl | 3.4978 | ~174.6 | mdpi.com |
| lp(X)···πh | Cl···C(furan ring) | 3.399 | - | mdpi.com |
Quantum Chemical Methods for Spectroscopic Property Prediction
Quantum chemical calculations are instrumental in predicting and interpreting various types of spectra, including NMR, infrared, and electronic absorption spectra. anu.edu.aursc.orgrsc.org These predictions can aid in structure elucidation and in understanding the electronic transitions of molecules. rsc.org
While specific spectroscopic predictions for this compound are not readily found in the literature, the methodologies are well-established. For example, semi-empirical quantum methods like AM1 with ZINDO calculations have been used to predict fluorescence excitation and emission wavelengths for maleimide (B117702) derivatives. anu.edu.au Such studies have found that these computational approaches can provide reasonable predictions, with average deviations of less than 6% for absorption maxima and less than 4% for emission peaks compared to experimental data. anu.edu.au
The prediction of NMR spectra is another key application of quantum chemistry. faccts.destackexchange.com DFT calculations are commonly employed to compute NMR chemical shifts and coupling constants. rsc.orgfaccts.de However, the accuracy of these predictions can be highly dependent on the chosen conformer, often requiring a conformational search and Boltzmann weighting of the results for flexible molecules. faccts.de For challenging cases, machine learning models are being developed to augment or accelerate DFT-based predictions, drastically reducing the required CPU time while maintaining reasonable accuracy. frontiersin.org The development of fluorogenic probes based on a 2,3-dichloromaleimide (diCMI) core highlights the practical application of understanding the spectroscopic properties of this chemical family, where reaction with a protein generates a fluorescent adduct. jst.go.jp
Molecular Modeling of Reactivity and Reaction Pathways
Molecular modeling, particularly using DFT, is a cornerstone for studying chemical reactivity and elucidating reaction mechanisms. nih.gov It allows for the calculation of activation energies, the identification of transition states, and the evaluation of competing reaction pathways.
The reactivity of the dichloromaleic scaffold is notable. The electron-withdrawing chlorine atoms and the conjugated system make compounds like 2,3-dichloromaleic anhydride highly reactive. It is used as a reactive dienophile in Diels-Alder reactions, for example, in the functionalization of organic single crystals like tetracene. researchgate.net It also serves as a starting material for the synthesis of various derivatives, including fluorogenic probes and quinone-based compounds. jst.go.jp
DFT studies on related systems have provided detailed mechanistic insights. For instance, a study on the cycloaddition reaction of a pyrazinium-3-olate with methyl methacrylate (B99206) used DFT at the B3LYP/6-31G(d) level to map out a domino process involving a 1,3-dipolar cycloaddition, a skeletal rearrangement, and an Sₙ2 reaction. nih.gov Such computational analyses can establish the stereoselectivity and regioselectivity of reactions and differentiate between possible mechanisms, such as concerted versus non-concerted pathways. nih.gov
Furthermore, molecular dynamics simulations have been used to understand how chemical modification affects biomolecule function. In one study, horseradish peroxidase (HRP) was modified with 2,3-dichloromaleic anhydride. Subsequent molecular dynamics simulations showed that the modification narrowed the substrate access channel and reduced the surface accessibility of key residues, providing a structural explanation for the observed changes in enzyme activity. researchgate.net
Advanced Applications in Chemical and Materials Science
Role as a Synthetic Building Block in Complex Organic Synthesis
2,3-Dichloromaleic acid and its corresponding anhydride (B1165640) are valuable organic building blocks, which are functionalized molecules used for the bottom-up assembly of more complex molecular structures. google.com Their utility is demonstrated in the synthesis of a variety of intricate organic compounds, including naturally occurring pigments and pharmacologically relevant scaffolds.
A notable application is in the synthesis of polyhydroxylated naphthoquinones, such as spinochrome D, a pigment found in sea urchins. google.com The process begins with the cycloacylation of 1,4-dimethoxybenzene (B90301) using dichloromaleic anhydride, highlighting the anhydride's role in forming complex cyclic systems. google.com Similarly, it is a key starting material for creating bisindolylmaleimides, a structural core present in protein kinase C inhibitors like staurosporine. vwr.com The synthesis of N-substituted isoimides has also been achieved through the reaction of this compound with primary amines. rsc.org
The versatility of its anhydride is further shown in Friedel-Crafts cycloadditions with hydroquinones to produce dichlorinated derivatives, which are precursors to other complex molecules. google.com
Table 1: Examples of Complex Organic Synthesis Utilizing this compound/Anhydride
| Starting Material | Reagent(s) | Product Class | Specific Product Example | Reference |
|---|---|---|---|---|
| Dichloromaleic anhydride | 1,4-Dimethoxybenzene | Polyhydroxylated Naphthoquinones | Spinochrome D | google.com |
| Dichloromaleic anhydride | Indolylmagnesium bromide | Bisindolylmaleimides | Arcyriarubin A | vwr.com |
| This compound | Primary amines | N-substituted isoimides | - | rsc.org |
| Dichloromaleic anhydride | Hydroquinone (B1673460) | Dichlorinated Naphthazarins | 2,3-dichloro-5,8-dihydroxy-1,4-naphthoquinone (B79779) | google.comgoogle.com |
Applications in Polymer and Resin Synthesis
The unique chemical properties of this compound and its anhydride make them important components in the field of polymer chemistry. They are particularly noted for their use in creating flame-retardant polyesters and in the functionalization of advanced polymer systems. researchgate.net
In one significant application, 2,3-dichloromaleic anhydride is used to create a dopamine-functionalized macromolecular anchor. researchgate.netazjm.org This anchor is synthesized by reacting dopamine (B1211576) hydrochloride with 2,3-dichloromaleic anhydride in acetic acid. researchgate.net It then serves as a crucial linkage to couple chains of poly(pentafluorostyrene) (PPFS), synthesized via Reversible Addition-Fragmentation Chain Transfer (RAFT) polymerization, for the surface modification of silver nanoparticles. researchgate.netbeilstein-journals.org This modification alters the surface properties of the nanoparticles, demonstrating the anhydride's role in advanced materials development. researchgate.net
Furthermore, the anhydride is a known intermediate in the production of fire-retardant polyester (B1180765) resins, where the chlorine content contributes to the material's reduced flammability. google.comresearchgate.net
Table 2: Applications of 2,3-Dichloromaleic Anhydride in Polymer Science
| Application Area | Polymer System | Role of Dichloromaleic Anhydride | Resulting Feature/Product | Reference |
|---|---|---|---|---|
| Polymer Functionalization | Poly(pentafluorostyrene) (PPFS) | Synthesis of a dopamine-based anchor for coupling polymer chains. | Surface modification of silver nanoparticles. | researchgate.netazjm.orgbeilstein-journals.org |
| Material Properties | Polyesters | Intermediate in the synthesis of resins. | Flame-retardant properties. | researchgate.net |
Utilization in the Synthesis of Dyes and Pigments
This compound is an important precursor in the manufacturing of various dyes and pigments. rsc.org Its chemical structure allows it to be incorporated into larger chromophoric systems, leading to compounds with high tinctorial power and stability.
A prominent example is its use in the production of thiazine-indigo pigments. In a typical process, this compound is reacted with o-aminothiophenol in an aqueous solution to form an intermediate, which, after several steps, yields the final pigment. These pigments are valued for their strong color, good transparency, and heat stability.
Additionally, related compounds like mucochloric acid (2,3-dichloro-4-oxo-2-butenoic acid), which can be synthesized from this compound, are used to obtain vinylogous enamine dyes. rsc.org The synthesis involves reacting the acid with aromatic amines and subsequent condensation. rsc.org
Table 3: Dyes and Pigments Derived from this compound
| Precursor | Reactant | Product Class | Key Properties | Reference |
|---|---|---|---|---|
| This compound | o-Aminothiophenol | Thiazine-indigo pigments | High tinctorial power, good heat stability | |
| Mucochloric acid* | Aromatic amines, Quaternary quinaldine | Vinylogous enamine dyes | - | rsc.org |
*Note: Mucochloric acid is a related specialty chemical. rsc.org
Intermediary Role in Specialty Chemical Production
This compound and its anhydride serve as crucial intermediates in the production of a range of specialty chemicals, which are high-value products used in various industries, including agriculture and pharmaceuticals. google.com
In the agrochemical sector, these compounds are precursors for manufacturing herbicides and pesticides. rsc.org For instance, they are used in the synthesis of pyridaben, an acaricide, and are involved in producing active ingredients for herbicides that control a specific spectrum of weeds. rsc.org The synthesis of N-(4-fluorophenyl)-2,3-dichloromaleimide, a compound with potential agrochemical applications, is achieved by reacting 2,3-dichloromaleic anhydride with 4-fluoroaniline.
The anhydride is a recognized chemical intermediate for agrochemicals, synthetic resins, and pharmaceuticals. google.com Its role as a building block allows for the creation of diverse, high-value chemical products.
Table 4: Specialty Chemicals Produced Using this compound/Anhydride
| Industry | Starting Material | Product Example/Class | Function | Reference |
|---|---|---|---|---|
| Agrochemical | This compound | Pyridaben | Acaricide (Pesticide) | rsc.org |
| Agrochemical | This compound | Herbicide active ingredients | Weed control | rsc.org |
| Agrochemical | 2,3-Dichloromaleic anhydride | N-(4-fluorophenyl)-2,3-dichloromaleimide | Fungicide Intermediate | |
| Fine Chemicals | Dichloromaleic anhydride | Various | Chemical Intermediate | google.com |
Catalytic Applications in Organic Transformations
While primarily used as a reactant or intermediate, 2,3-dichloromaleic anhydride (DCMA) has been evaluated for its catalytic activity in specific organic transformations. Its performance as an organocatalyst is linked to the strong acidity of its corresponding diacid form (this compound), which arises from the electron-withdrawing effect of the two chlorine atoms.
In studies on the N-oxidation of pyridines using hydrogen peroxide, DCMA was assessed as a catalyst. researchgate.net The catalytic cycle involves the formation of a peracid from the anhydride, which performs the oxidation, followed by the regeneration of the anhydride from the resulting diacid. DCMA showed catalytic activity for less reactive, electron-deficient substrates like 2-chloropyridine, achieving a 25% conversion under specific conditions. researchgate.net
However, its effectiveness is substrate-dependent. For more basic substrates like quinoline, DCMA showed no catalytic activity. researchgate.net This is attributed to the high basicity of quinoline, which deprotonates the dichloromaleic acid, forming a salt and disrupting the anhydride-diacid equilibrium necessary for regenerating the catalyst. In another context, N-substituted imides derived from dichloromaleic anhydride have been successfully used as catalysts for the liquid-phase aerobic oxidation of isopropylbenzene.
Table 5: Catalytic Performance of Dichloromaleic Anhydride (DCMA)
| Reaction | Substrate | Catalyst | Result | Explanation/Limitation | Reference |
|---|---|---|---|---|---|
| N-oxidation | 2-Chloropyridine (electron-deficient) | 0.1 eq. DCMA | 25% conversion | Effective for less reactive substrates. | researchgate.net |
| N-oxidation | Quinoline (electron-rich, basic) | 0.1 eq. DCMA | No activity | Catalyst deactivation via salt formation with the basic substrate. | researchgate.net |
| Aerobic Oxidation | Isopropylbenzene | N-substituted imides of dichloromaleic acid | High conversion (80-90%) | Active and selective catalyst for alkyl aromatic hydrocarbon oxidation. |
Environmental Chemical Behavior and Transformation
Degradation Pathways in Aqueous Environments
In aqueous environments, the degradation of 2,3-dichloromaleic acid is primarily driven by photolytic processes. While it is formed from the breakdown of other chlorinated compounds, its own degradation in water is noted to be slower than that of its parent compounds like pentachlorophenol (B1679276) (PCP). researchgate.netcdc.govnih.gov The primary pathway for its breakdown in water involves photolysis, which leads to its mineralization. researchgate.netcdc.govnih.govgov.bc.ca
Phototransformation Processes and Products
This compound is susceptible to phototransformation when exposed to sunlight in aqueous solutions. researchgate.netresearchgate.netresearchgate.net This process, however, occurs at a slower rate compared to the photolysis of its precursor, pentachlorophenol. cdc.govnih.govcdc.gov The photodecomposition of this compound ultimately leads to simpler, non-toxic inorganic products. researchgate.netgov.bc.cainchem.org
The primary documented products of its phototransformation are:
Carbon dioxide (CO₂) researchgate.netcdc.govnih.govgov.bc.cainchem.org
Chloride ions (Cl⁻) researchgate.netcdc.govnih.govgov.bc.ca
Unidentified organic fragments have also been mentioned as minor products. researchgate.netresearchgate.netresearchgate.net
The following table summarizes the key aspects of the phototransformation of this compound.
| Feature | Description |
| Process | Photolysis (degradation by sunlight) |
| Relative Rate | Slower than the photolysis of pentachlorophenol cdc.govnih.govcdc.gov |
| Primary Products | Carbon dioxide (CO₂), Chloride ions (Cl⁻) researchgate.netcdc.govnih.govgov.bc.cainchem.org |
| Environment | Aqueous solutions, surface waters researchgate.netgov.bc.ca |
Formation as a Product of Chlorinated Organic Compound Breakdown
This compound is a significant intermediate degradation product formed from the breakdown of more complex chlorinated organic compounds, notably pentachlorophenol (PCP) and polyhalogenated quinones.
From Pentachlorophenol (PCP):
The photolytic degradation of aqueous solutions of PCP, a widely used wood preservative, leads to the formation of this compound. researchgate.netresearchgate.netresearchgate.net This process involves a series of reactions. Initially, PCP undergoes hydroxylation and oxidation to form intermediates like tetrachlorocatechol, tetrachlororesorcinol, and tetrachlorohydroquinone. researchgate.netgov.bc.cainchem.org These intermediates are then further oxidized to form quinones, such as chloranil, and hydroxyquinones, which eventually break down to yield this compound. researchgate.netresearchgate.netresearchgate.net This pathway has been observed under both laboratory and environmental conditions. researchgate.netgov.bc.ca
The degradation pathway of PCP to this compound can be summarized as follows:
| Precursor Compound | Key Intermediates | Final Product in this Pathway |
| Pentachlorophenol (PCP) | Tetrachlorocatechol, Tetrachlororesorcinol, Tetrachlorohydroquinone, Chloranil, Hydroxyquinones researchgate.netgov.bc.cainchem.org | This compound researchgate.netgov.bc.caresearchgate.netresearchgate.netinchem.orgepa.govwho.int |
From Polyhalogenated Quinones:
This compound is also a major ring-opening product from the degradation of polyhalogenated quinones, such as tetrachloro-1,4-benzoquinone (TCBQ). pnas.orgsciengine.com TCBQ itself is a significant genotoxic metabolite of PCP. pnas.orgsciengine.com The reaction of TCBQ with hydrogen peroxide (H₂O₂), a process relevant to advanced oxidation processes in water treatment, results in the formation of this compound alongside other products. pnas.orgsciengine.com
| Precursor Compound | Reaction Condition | Key Products |
| Tetrachloro-1,4-benzoquinone (TCBQ) | Reaction with Hydrogen Peroxide (H₂O₂) | This compound, 2,5-dichloro-3,6-dihydroxy-1,4-benzoquonine, Carbon Dioxide pnas.orgsciengine.com |
Ultimate Environmental Fate and Mineralization Products
The ultimate environmental fate of this compound is its complete mineralization into simple inorganic substances. researchgate.netgov.bc.ca Through the process of photolysis, the organic structure is broken down, and the chlorine atoms are released as chloride ions. researchgate.netcdc.govnih.govgov.bc.ca The carbon backbone of the molecule is oxidized to carbon dioxide. researchgate.netcdc.govnih.govgov.bc.cainchem.org Therefore, the final mineralization products of this compound in the environment are carbon dioxide, water, and hydrochloric acid (from chloride ions). gov.bc.ca
| Process | Ultimate Products | Significance |
| Mineralization via Photolysis | Carbon Dioxide (CO₂), Water (H₂O), Chloride ions (Cl⁻)/Hydrochloric acid (HCl) researchgate.netcdc.govnih.govgov.bc.cainchem.org | Complete breakdown of the organic contaminant into benign inorganic substances. |
Q & A
Basic Research Questions
Q. What are the established methods for synthesizing 2,3-dichloromaleic acid, and how do their yields and purity compare?
- Methodological Answer : Two primary routes are documented:
- Route 1 : Chlorination of maleic anhydride using chlorine gas or sulfuryl chloride under controlled temperatures (40–60°C). This method achieves ~75% yield but requires rigorous purification via recrystallization due to by-products like trichlorinated derivatives .
- Route 2 : Reaction of acetylacetic ester with 2,3-dichloro-5,6-dicyano-1,4-benzoquinone. This pathway offers higher selectivity (>90% purity) but involves rare intermediates, increasing synthesis complexity .
Q. What analytical techniques are most effective for characterizing this compound and its derivatives in reaction mixtures?
- Methodological Answer :
- GC-MS : Ideal for identifying degradation by-products (e.g., tetrachlorophenols, chloranilic acid) and quantifying trace impurities .
- UV-Vis Spectroscopy : Effective for monitoring photolysis kinetics due to the compound’s strong absorbance in the 250–300 nm range .
- Titration : Use acid-base titration to measure pKa values (pKa1 < 1.72; pKa2 < 3.86), critical for assessing catalytic activity .
- Best Practices : Combine multiple techniques for cross-validation. For example, pair HPLC with diode-array detection to separate and quantify isomers .
Q. How does the electron-withdrawing effect of chlorine atoms influence the acidity and stability of this compound?
- Methodological Answer :
- Acidity Enhancement : The two chlorine atoms increase acidity by destabilizing the conjugate base via inductive effects. Comparative studies show pKa values 0.5–1.0 units lower than unchlorinated maleic acid .
- Stability Implications : The electron-withdrawing groups reduce thermal stability. Decomposition occurs above 120°C; thus, storage at room temperature in anhydrous conditions is critical .
Advanced Research Questions
Q. What experimental strategies can optimize the use of this compound as a catalyst in oxidation reactions involving hydrogen peroxide?
- Methodological Answer :
- Reaction Setup : Employ a biphasic system (e.g., water/organic solvent) to concentrate H₂O₂ at the interface, enhancing substrate oxidation efficiency .
- pH Optimization : Maintain pH < 2 to maximize protonation of the catalyst, which improves H₂O₂ activation. Monitor using inline pH probes .
- Substrate Scope : Test reactivity with electron-deficient substrates (e.g., chlorinated aromatics), where the catalyst’s acidity promotes electrophilic attack .
- Data Interpretation : Track reaction progress via chloride ion release (spectrophotometric thiocyanate method) and intermediate formation (GC-MS) .
Q. How do degradation pathways of this compound vary under different environmental conditions, and what analytical methods track these transformations?
- Methodological Answer :
- Photolysis : Under UV light (pH 7.3), this compound degrades to CO₂ and Cl⁻ via intermediates like dichlorofumaric acid. Half-lives range from 3.5–48 hours depending on light intensity and pH .
- Biodegradation : In Fenton-biological hybrid systems, tetrachlorohydroquinone is a key intermediate. Use GC-MS to identify by-products and ion chromatography to quantify Cl⁻ release .
Q. What factors contribute to discrepancies in reported photolysis rates of this compound across studies, and how can researchers control these variables?
- Methodological Answer :
- Key Variables :
- pH : Photolysis rates increase 10-fold from pH 3.3 to 7.3 due to deprotonation enhancing UV absorption .
- Water Depth : Rates decrease exponentially with depth (e.g., half-life increases from 0.7 to 9.6 hours at 0.5 cm vs. 13.8 cm) due to light attenuation .
- Resolution Strategies :
- Standardize light sources (e.g., 290–400 nm wavelength range).
- Use thin-layer reactors (<1 cm depth) for kinetic studies .
- Data Reconciliation : Conduct side-by-side experiments with reference compounds (e.g., pentachlorophenol) to calibrate analytical setups .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
